molecular formula C21H18N2O6 B11453286 2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate

2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate

Cat. No.: B11453286
M. Wt: 394.4 g/mol
InChI Key: GYJWYELCIVGMGC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate is a complex organic compound that features a unique structure combining an oxadiazole ring with phenyl acetate and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethenyl Group: This step involves the use of a Wittig reaction or similar methods to introduce the ethenyl group.

    Acetylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The phenyl acetate group can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be the corresponding ethyl derivative.

    Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and phenyl acetate groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{(E)-2-[4-(hydroxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate
  • 2-(3-{(E)-2-[4-(acetyloxy)-3-hydroxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate

Uniqueness

The unique combination of functional groups in 2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate provides it with distinct chemical and biological properties

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

[4-[(E)-2-[5-(2-acetyloxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C21H18N2O6/c1-13(24)27-17-7-5-4-6-16(17)21-22-20(23-29-21)11-9-15-8-10-18(28-14(2)25)19(12-15)26-3/h4-12H,1-3H3/b11-9+

InChI Key

GYJWYELCIVGMGC-PKNBQFBNSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.